Deoxy(cytidylyl-guanylyl-thymidylic acid)
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Overview
Description
Deoxy(cytidylyl-guanylyl-thymidylic acid) is a nucleotide sequence that plays a crucial role in the structure and function of DNA. This compound consists of three nucleotides: deoxycytidine, deoxyguanosine, and deoxythymidine, each linked by phosphodiester bonds. These nucleotides are essential for the storage and transmission of genetic information in living organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deoxy(cytidylyl-guanylyl-thymidylic acid) involves the stepwise addition of nucleotides. The process typically starts with the protection of functional groups to prevent unwanted reactions. The nucleotides are then activated using reagents like phosphoramidites or phosphotriesters, which facilitate the formation of phosphodiester bonds under controlled conditions. The final product is obtained after deprotection and purification steps .
Industrial Production Methods: Industrial production of deoxy(cytidylyl-guanylyl-thymidylic acid) often employs automated DNA synthesizers. These machines use solid-phase synthesis techniques, where nucleotides are sequentially added to a growing chain anchored to a solid support. This method ensures high efficiency and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Deoxy(cytidylyl-guanylyl-thymidylic acid) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while reduction can produce reduced forms of the nucleotides .
Scientific Research Applications
Deoxy(cytidylyl-guanylyl-thymidylic acid) has a wide range of applications in scientific research:
Chemistry: It is used in the study of nucleotide interactions and the development of synthetic DNA sequences.
Biology: This compound is essential for understanding DNA replication, transcription, and repair mechanisms.
Medicine: It plays a role in gene therapy, where synthetic DNA sequences are used to treat genetic disorders.
Mechanism of Action
The mechanism of action of deoxy(cytidylyl-guanylyl-thymidylic acid) involves its incorporation into DNA sequences. It interacts with specific enzymes and proteins involved in DNA replication and repair. The molecular targets include DNA polymerases, which facilitate the addition of nucleotides to the growing DNA strand, and DNA ligases, which seal the phosphodiester bonds between nucleotides .
Comparison with Similar Compounds
- Deoxyadenylyl-guanylyl-thymidylic acid
- Deoxycytidylyl-adenylyl-thymidylic acid
- Deoxyguanylyl-adenylyl-thymidylic acid
Comparison: Deoxy(cytidylyl-guanylyl-thymidylic acid) is unique due to its specific nucleotide sequence, which determines its interactions and functions within DNA. Compared to other similar compounds, it may exhibit different binding affinities and enzymatic activities, making it valuable for specific research and industrial applications .
Properties
CAS No. |
71002-61-4 |
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Molecular Formula |
C29H38N10O17P2 |
Molecular Weight |
860.6 g/mol |
IUPAC Name |
[(2R,3S)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C29H38N10O17P2/c1-12-7-38(29(45)36-25(12)42)20-4-13(41)17(53-20)9-50-57(46,47)56-15-6-22(39-11-32-23-24(39)34-27(31)35-26(23)43)54-18(15)10-51-58(48,49)55-14-5-21(52-16(14)8-40)37-3-2-19(30)33-28(37)44/h2-3,7,11,13-18,20-22,40-41H,4-6,8-10H2,1H3,(H,46,47)(H,48,49)(H2,30,33,44)(H,36,42,45)(H3,31,34,35,43)/t13-,14?,15-,16+,17+,18+,20+,21+,22?/m0/s1 |
InChI Key |
YOBFKXOSKVFYQU-JMHRVALTSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3CC(O[C@@H]3COP(=O)(O)OC4C[C@@H](O[C@@H]4CO)N5C=CC(=NC5=O)N)N6C=NC7=C6N=C(NC7=O)N)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4CO)N5C=CC(=NC5=O)N)N6C=NC7=C6N=C(NC7=O)N)O |
Origin of Product |
United States |
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